4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline
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Overview
Description
4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline is a compound that features a benzimidazole core, which is a significant pharmacophore in medicinal chemistry. The benzimidazole nucleus is known for its ability to interact with various proteins and enzymes, making it a valuable scaffold in drug discovery
Preparation Methods
The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often include refluxing the mixture for several hours at elevated temperatures (140-220°C) to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline can be compared with other benzimidazole derivatives, such as:
4-(1H-Benzo[d]imidazol-2-yl)aniline: Similar structure but lacks the bromine and dimethylamino groups, which may affect its reactivity and biological activity.
2-(4-((1H-Benzo[d]imidazol-2-yl)thio)benzylidene)hydrazine-1-carbothioamide:
The uniqueness of this compound lies in its specific functional groups, which can enhance its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H14BrN3 |
---|---|
Molecular Weight |
316.20 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-bromo-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14BrN3/c1-19(2)14-8-7-10(9-11(14)16)15-17-12-5-3-4-6-13(12)18-15/h3-9H,1-2H3,(H,17,18) |
InChI Key |
IDAFFWBKLYBDRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)Br |
Origin of Product |
United States |
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